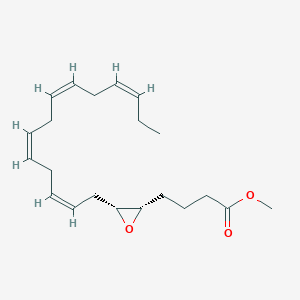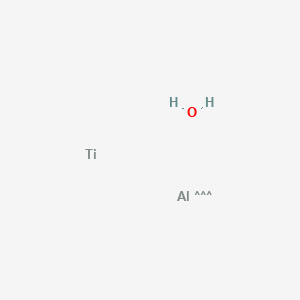
CID 156594511
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum titanium oxide (Al2TiO5) is a ceramic material known for its high refractoriness and excellent thermal shock resistance. It is composed of a mixture of alumina (Al2O3) and titania (TiO2), and it crystallizes in the orthorhombic space group Cmcm. This compound is characterized by its high melting point (over 1800°C) and anisotropic thermal expansion coefficients, making it suitable for applications requiring insulation and thermal shock resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum titanium oxide can be synthesized through reaction sintering of alumina and titania powders. The process involves multiple sintering stages. The first stage consists of sintering the starting powders, followed by a second sintering stage where the formation of Al2TiO5 begins at around 1380°C and completes at 1440°C . The reaction conditions, such as temperature and particle size of alumina, significantly influence the sintering and reaction processes .
Industrial Production Methods: In industrial settings, aluminum titanium oxide is produced by pressureless sintering of calcined alumina and rutile ore. The addition of rutile ore, which contains thermal stabilizers like Fe2O3, Al2O3, SiO2, ZrO2, and MgO, enhances the sinterability and thermo-mechanical properties of the resulting composites . This method is cost-effective and results in highly dense composites with improved thermal stability .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum titanium oxide primarily undergoes sintering reactions during its formation. The sintering process involves the diffusion of atoms at high temperatures, leading to the formation of a dense ceramic material .
Common Reagents and Conditions: The common reagents used in the synthesis of aluminum titanium oxide are alumina (Al2O3) and titania (TiO2). The reaction conditions include high temperatures ranging from 1380°C to 1440°C .
Major Products: The major product formed from the reaction between alumina and titania is aluminum titanium oxide (Al2TiO5). The addition of stabilizers like MgO, SiO2, and ZrO2 can further enhance the properties of the final product .
Aplicaciones Científicas De Investigación
Aluminum titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst support and in high-temperature reactions due to its thermal stability.
Biology and Medicine: Employed in biomedical implants and devices that require high thermal resistance.
Industry: Utilized in the production of components for internal combustion engines, exhaust port liners, and thermal barriers.
Mecanismo De Acción
The mechanism by which aluminum titanium oxide exerts its effects is primarily related to its thermal properties. The compound’s high melting point and low thermal expansion coefficient allow it to withstand extreme temperatures without significant deformation . The presence of an interconnected microcrack matrix in its structure helps in absorbing thermal stresses, thereby enhancing its thermal shock resistance .
Comparación Con Compuestos Similares
Aluminum titanium oxide can be compared with other ceramic materials such as:
Alumina (Al2O3): While alumina has high thermal stability, it lacks the thermal shock resistance of aluminum titanium oxide.
Titania (TiO2): Titania has good thermal properties but does not possess the same level of refractoriness and thermal shock resistance as aluminum titanium oxide.
Zirconia (ZrO2): Zirconia is known for its high fracture toughness and thermal stability, but aluminum titanium oxide offers better thermal shock resistance.
Propiedades
Fórmula molecular |
AlH2OTi |
|---|---|
Peso molecular |
92.864 g/mol |
InChI |
InChI=1S/Al.H2O.Ti/h;1H2; |
Clave InChI |
PLWRPSITPUVRGV-UHFFFAOYSA-N |
SMILES canónico |
O.[Al].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


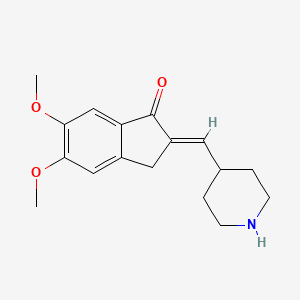
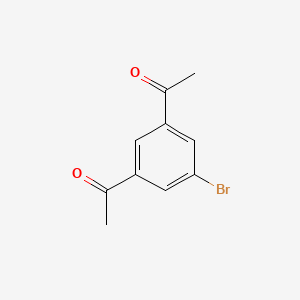
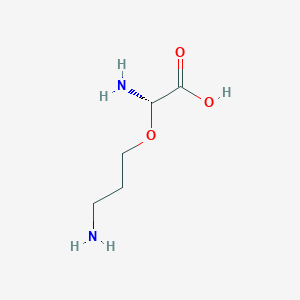

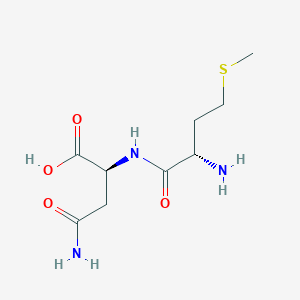
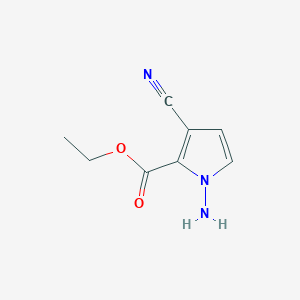
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
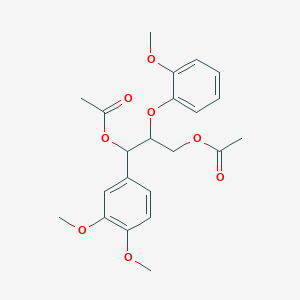
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)

